5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate
Description
Chemical Structure and Key Features
The compound 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1060814-36-9) is a bicyclic heterocyclic ester featuring a fused furo[3,2-c]pyridine core. Its structure includes:
- A furan ring fused to a dihydropyridine system.
- tert-Butyl and ethyl ester groups at the 5- and 2-positions, respectively.
- A partially saturated 6,7-dihydro scaffold, enhancing conformational rigidity .
The tert-butyl group likely serves as a steric protector for the ester, while the ethyl ester may act as a synthetic intermediate for further functionalization .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-furo[3,2-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)21-15(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDKSYSWSEKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131803 | |
| Record name | 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-36-9 | |
| Record name | 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, is common to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that the introduction of furo[3,2-c]pyridine moieties enhances the anticancer activity of certain compounds by targeting specific cellular pathways involved in cancer progression .
Neuroprotective Effects
There is emerging evidence that derivatives of this compound may possess neuroprotective properties. Research suggests that they could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The structural characteristics of the furo[3,2-c]pyridine framework contribute to their ability to cross the blood-brain barrier effectively.
Organic Photovoltaics
The unique electronic properties of 5-tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate make it a candidate for use in organic photovoltaic (OPV) devices. Its ability to act as an electron donor or acceptor can be harnessed in the development of efficient solar cells. Studies have shown that incorporating such compounds into OPV blends can enhance light absorption and charge transport efficiency .
Polymer Chemistry
This compound can also serve as a building block for synthesizing functional polymers with tailored properties. By copolymerizing it with other monomers, researchers can create materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .
Synthetic Intermediates
This compound is utilized as an intermediate in organic synthesis. Its reactivity allows for further transformations leading to the creation of more complex molecules. This utility is particularly valuable in developing pharmaceuticals and agrochemicals where multi-step synthesis is often required .
Catalysis
The compound has potential applications in catalytic processes due to its ability to stabilize certain reaction intermediates. Research into its use as a catalyst or catalyst support is ongoing, with promising results indicating improved reaction rates and yields in various organic transformations .
Mechanism of Action
The mechanism by which 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
The furopyridine core distinguishes the target compound from sulfur- or nitrogen-containing analogs:
Impact of Heteroatom Substitution :
Substituent Effects
The tert-butyl and ethyl ester groups critically influence steric and electronic properties:
Comparative Stability :
Industrial Use :
- The tert-butyl group is frequently employed in medicinal chemistry to optimize drug-like properties (e.g., solubility, stability) .
Biological Activity
5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate (CAS No. 1060814-36-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- Purity : Typically ≥95%
- Structure : The compound features a furo[3,2-C]pyridine core with two carboxylate functional groups and a tert-butyl group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antioxidant properties : Potentially reducing oxidative stress in cellular models.
- Neuroprotective effects : By modulating dopaminergic pathways, similar to other compounds in its class.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects :
- Antioxidant Activity :
- Receptor Binding Studies :
Case Study 1: Neuroprotection in Rodent Models
In a controlled experiment involving rodents treated with MPTP, administration of the compound resulted in:
- A significant reduction in motor deficits.
- Preservation of dopaminergic neurons as evidenced by histological analysis.
Case Study 2: Antioxidant Efficacy
A study assessed the antioxidant capacity of the compound using cell lines exposed to oxidative stress. Results showed:
- A marked decrease in cell death rates compared to untreated controls.
- Enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions and purification strategies. For example, stereochemical control can be achieved using acid/base-mediated isomerization (e.g., reacting with chiral reagents like L-(–)-camphor-10-sulfonic acid to resolve enantiomers) . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical for stabilizing intermediates during multi-step syntheses . Solvent choice (e.g., tetrahydrofuran or toluene) and temperature control (60–100°C) influence reaction kinetics . Purification via recrystallization (ethanol as a solvent) or column chromatography enhances purity .
Advanced: What advanced techniques resolve ambiguities in structural characterization?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for unambiguous structural determination, particularly for resolving bond angles and stereochemistry . Pair with NMR (¹H/¹³C, 2D-COSY) to validate dynamic behavior in solution. For example, tert-butyl groups exhibit distinct splitting patterns in ¹H NMR due to restricted rotation . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Basic: How can biological activity of derivatives be systematically evaluated?
Methodological Answer:
Derivatives can be screened for antileishmanial activity using in vitro assays against Leishmania promastigotes, with IC₅₀ values calculated via dose-response curves . Antioxidant potential is assessed via DPPH radical scavenging assays . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like Leishmania N-myristoyltransferase . ADMET profiling (e.g., SwissADME) evaluates pharmacokinetic properties .
Advanced: What methodologies determine stereochemical configuration?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) effectively separates enantiomers, with elution order confirmed by polarimetry . SC-XRD provides absolute configuration via Flack parameters . Vibrational circular dichroism (VCD) complements NMR for distinguishing diastereomers in solution .
Basic: How should hydrolytic/oxidative degradation pathways be investigated?
Methodological Answer:
Stress testing under ICH Q1A(R2) guidelines involves exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions . Degradation products are separated via TLC (n-hexane:THF, 1:1) and quantified using RP-HPLC (C18 column, acetonitrile/water gradient) . GC-MS and ¹H NMR identify fragments like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .
Advanced: How to reconcile crystallographic data with computational models?
Methodological Answer:
Discrepancies between SC-XRD and DFT-optimized structures may arise from crystal packing effects or solvent interactions. Validate computational models by refining against experimental data in SHELXL (R factor <0.05) . Use Mercury software to overlay structures and analyze root-mean-square deviations (RMSD) .
Basic: What strategies enhance intermediate reactivity in multi-step syntheses?
Methodological Answer:
Activate intermediates via halogenation (e.g., bromination at the 2-position) to increase electrophilicity . Catalytic systems like Pd(OAc)₂/XPhos enable cross-coupling reactions in tert-butanol at 100°C . Protect reactive sites with Boc groups to prevent side reactions during alkylation .
Advanced: How to validate analytical methods for quantification in mixtures?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
